

# Kurarinone Pharmacological Profile & Experimental Data

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## Compound Focus: Kurarinol

CAS No.: 855746-98-4

Cat. No.: S1892490

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The table below summarizes the key pharmacological activities and experimental findings for kurarinone.

Activity/Property	Experimental Models (In Vitro/In Vivo)	Key Findings & Quantitative Data	Proposed Mechanisms
<b>Anticancer</b> [1] [2]	<i>In vitro</i> : H1688 (SCLC), A549 (NSCLC), HL-60, HepG2, Hela cells. <i>In vivo</i> : Mouse xenograft models.	IC50: 2–62 $\mu$ M (cell line-dependent) [1] [3]. <i>In vivo</i> efficacy: 20–500 mg/kg body weight [1].	Induces apoptosis via caspase-3/8/9 activation, PARP cleavage [2]. Modulates Bcl-2 family proteins [1]. Inhibits NF- $\kappa$ B, STAT3, and Akt pathways [1] [3].
<b>Anti-inflammatory &amp; Immunomodulatory</b> [4] [5] [6]	<i>In vitro</i> : LPS-stimulated RAW264.7 macrophages, THP-1 cells, peritoneal exudate macrophages (PEM). <i>In vivo</i> : LPS-induced sepsis, IL-23-induced psoriasis, TNCB-induced contact dermatitis mouse models.	Significant reduction in pro-inflammatory cytokines (IL-1 $\beta$ , IL-6, TNF- $\alpha$ ) and mediators (iNOS, COX-2) [4]. Ameliorated disease symptoms in mouse models [5].	Reduces ROS and suppresses NLRP3 inflammasome activation [4]. Activates Nrf2/HO-1 pathway [6]. Inhibits JAK/STAT and TCR-mediated signaling [5].
<b>Antioxidant</b> [6] [7]	<i>In vitro</i> : HG-stimulated HK2 cells.	Reduced ROS levels; activated antioxidant response [6] [7].	Downregulates KEAP1, leading to Nrf2 activation and upregulation of HO-1 and other antioxidant enzymes [6].
<b>Estrogenic Activity</b> [8]	<i>In vitro</i> : MCF-7 human breast cancer cells.	Induced weak but clear cell proliferation at 10 $\mu$ M; activity inhibited by estrogen receptor antagonist [8].	Activity mediated by estrogen receptors (ERs), with rapid activation of Erk1/2 and Akt signaling pathways [8].
<b>Anti-fibrotic &amp; Organ Protective</b> [7]	<i>In vitro</i> : HG-stimulated HK2 cells		

(model of diabetic nephropathy). | Inhibited HG-induced ferroptosis and EMT at 1  $\mu\text{M}$  [7]. | Activates the Nrf-2 pathway, suppressing lipid peroxidation and mitochondrial damage [7]. |

## Detailed Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the methodologies for key experiments.

### Protocol: In Vitro Anticancer Activity and Apoptosis Assay [2]

This protocol evaluates kurarinone's ability to inhibit cell proliferation and induce programmed cell death.

- **Cell Lines:** Human Small Cell Lung Carcinoma (SCLC) lines (e.g., H1688, H146).
- **Viability Assay:** Cells are treated with kurarinone (3.125–50  $\mu\text{M}$ ) for 24 hours. Cell viability is measured using MTT assay, and IC50 is calculated.
- **Apoptosis Analysis:**
  - Treat cells with kurarinone (e.g., 6.25, 12.5, 25  $\mu\text{M}$ ) for 24 hours.
  - Harvest cells and stain with **Annexin V-FITC and Propidium Iodide (PI)**.
  - Analyze stained cells using a flow cytometer to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.
- **Western Blot for Apoptotic Markers:**
  - Lyse treated cells and extract proteins.
  - Separate proteins via **SDS-PAGE** and transfer to a membrane.
  - Incubate with primary antibodies against **cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and Bid**.
  - Detect bands using HRP-conjugated secondary antibodies and ECL reagent.

### Protocol: Anti-inflammatory Activity via Nrf2/HO-1 Pathway [6]

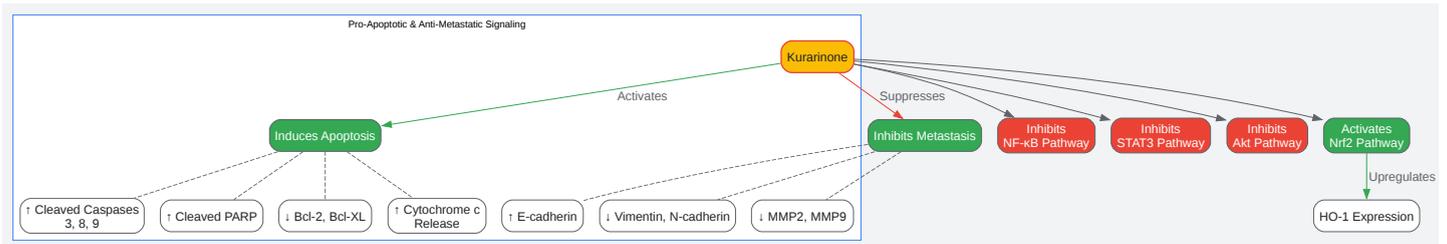
This method investigates kurarinone's role in activating the antioxidant pathway to suppress inflammation.

- **Cell Line:** RAW264.7 murine macrophage cells.
- **Treatment:**
  - Pre-treat cells with kurarinone (e.g., 10, 20  $\mu\text{M}$ ) for 1-2 hours.
  - Stimulate inflammation with **LPS (e.g., 100 ng/mL)** for 6-24 hours.
- **RNA Interference (Knockdown):**

- Transfect RAW264.7 cells with **siRNA targeting Nrf2** or control siRNA using a nucleofection system.
- After 24-48 hours, treat cells with kurarinone and LPS as above.
- **Key Analyses:**
  - **qPCR:** Measure mRNA levels of inflammatory genes (IL-1 $\beta$ , iNos) and antioxidant genes (HO-1, NQO1).
  - **Western Blot:** Analyze protein levels of **KEAP1, Nrf2, HO-1**.
  - **Functional Blockade:** Use **Tin Protoporphyrin IX (TinPPIX)**, an HO-1 inhibitor, to confirm the pathway's role.

## Kurarinone Signaling Pathways in Cancer and Inflammation

The diagram below integrates key molecular pathways regulated by kurarinone based on the cited research.



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## Suggestions for Finding Information on Kurarinol

The lack of direct comparison data is a significant limitation. To build a complete guide, you could try the following:

- **Refine Your Search:** Use scientific databases like SciFinder or Reaxys with precise search terms such as "**kurarinol** AND pharmacology," "**kurarinol** AND *Sophora flavescens*," or "**kurarinol** pharmacokinetics."
- **Analyze Structure-Activity Relationships (SAR):** Since kurarinone and **kurarinol** are structurally similar flavonoids from *Sophora flavescens* [9] [10], you could hypothesize that differences in their prenyl group or hydroxylation patterns may lead to significant differences in potency, selectivity, or mechanism. This can be a valuable point of discussion in your guide.
- **Consult Original Isolation Studies:** The earliest papers describing the isolation of **kurarinol** may contain preliminary biological data not captured in recent reviews.

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